4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound known for its distinct structure and potential applications in various fields, including medicinal chemistry and material science. Its multi-ring system and functional groups suggest it could have interesting interactions with biological molecules and potential utility in drug development or chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic synthesis:
Formation of the Tetrahydroquinoline Ring: : This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline core.
Introduction of the Fluorine Atom: : The fluorine atom is introduced using a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Amide Bond Formation: : The benzamide moiety is added using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis would be optimized for scalability, cost-efficiency, and safety:
Large-scale Reactions: : Employing continuous flow reactors to handle large volumes of reactants.
Automation: : Use of automated synthesis platforms to improve yield and reduce human error.
Purification: : Enhanced purification methods like chromatography or crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at the tetrahydroquinoline ring, potentially forming quinoline derivatives.
Reduction: : Reduction could occur at the sulfonyl group or the amide bond, depending on the conditions.
Substitution: : Aromatic substitution reactions could take place at the fluorobenzamide ring, depending on the substituents and reagents used.
Common Reagents and Conditions
Oxidation: : Using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: : Employing reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Typical reagents include halogens or nitro groups using catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed from These Reactions
Depending on the reaction type, products could range from oxidized quinoline derivatives, reduced amine forms, or substituted aromatic compounds with varied functional groups.
Scientific Research Applications
Chemistry: : Used as a building block for more complex molecules, its unique structure allows for interesting synthetic routes.
Biology: : Potentially acts as a ligand for biological targets, offering possibilities in enzyme inhibition or receptor modulation.
Medicine: : Could be explored for pharmaceutical applications, particularly in drug design for anti-inflammatory or anti-cancer therapies.
Industry: : May serve as an intermediate in the synthesis of specialized materials or advanced polymers.
Mechanism of Action
The mechanism by which the compound exerts its effects
Molecular Targets: : Potential targets include enzymes or receptors where the compound could act as an inhibitor or modulator.
Pathways Involved: : It may influence signaling pathways involved in cell proliferation or inflammation, depending on the biological context.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to similar tetrahydroquinoline derivatives:
Unique Fluorination: : The presence of the fluorine atom adds distinct chemical properties, potentially enhancing binding affinity or metabolic stability.
Sulfonyl Group: : Adds another layer of specificity and reactivity compared to other analogs.
List of Similar Compounds
4-fluoro-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
4-fluoro-N-[1-(ethane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (without the fluorine atom)
So there you have it—an in-depth look at 4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide. Amazing what a single compound can embody, huh?
Properties
IUPAC Name |
4-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-2-12-26(24,25)22-11-3-4-15-13-17(9-10-18(15)22)21-19(23)14-5-7-16(20)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSMCYRFGOCDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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